2-Bromo-5-fluoro-4-methoxybenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-4-methoxybenzylamine is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of benzylamine, featuring bromine, fluorine, and methoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-methoxybenzylamine typically involves the bromination and fluorination of a methoxy-substituted benzylamine precursor. One common method includes the reaction of 2-bromo-5-fluoro-4-methoxybenzaldehyde with an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-methoxybenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed reactions are commonly used for substitution, employing reagents such as boronic acids or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzylamines, benzaldehydes, and other aromatic compounds, depending on the specific reaction pathway .
Scientific Research Applications
2-Bromo-5-fluoro-4-methoxybenzylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological targets. The methoxy group enhances its solubility and stability, facilitating its use in different applications .
Comparison with Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Shares similar bromine and fluorine substituents but lacks the methoxy group.
2-Bromo-5-fluoro-4-methylbenzylamine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-5-fluoro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: 2-Bromo-5-fluoro-4-methoxybenzylamine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2-bromo-5-fluoro-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9BrFNO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,4,11H2,1H3 |
InChI Key |
MWESMYXRFXRZBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.